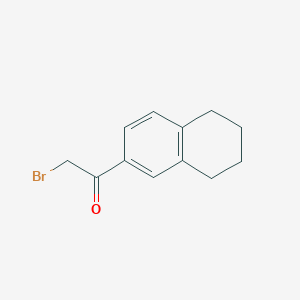

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Description

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol . It is a brominated ketone derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom and a ketone functional group attached to a tetrahydronaphthalene ring system . This compound is primarily used in research and development within the fields of chemistry and biology .

Properties

IUPAC Name |

2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNSNVNABYKOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428560 | |

| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5896-66-2 | |

| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination with Elemental Bromine

Reaction Mechanism and Conditions

The most widely documented method involves electrophilic substitution at the α-carbon of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. Bromine acts as both the brominating agent and solvent in methanol, with reactions typically conducted at 0–20°C for 18–19 hours. The mechanism proceeds via enol intermediate formation, followed by Br₂ addition and subsequent elimination of HBr.

Procedure:

- Substrate Preparation : Dissolve 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (12.3 mmol, 2.13 g) in methanol (15 mL).

- Bromine Addition : Add bromine (0.63 mL, 12.3 mmol) dropwise at 0°C under stirring.

- Reaction Progress : Stir the mixture for 18.75 hours, allowing gradual warming to 20°C.

- Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

- Purification : Isolate the product via silica gel chromatography, yielding a pale yellow solid (89%).

Key Parameters:

- Temperature : Strict control at 0°C during bromine addition minimizes side reactions.

- Stoichiometry : Equimolar Br₂ ensures complete conversion without over-bromination.

- Solvent : Methanol stabilizes intermediates and facilitates proton transfer.

Copper(I) Bromide-Mediated Bromination

Reaction Design and Optimization

Copper(I) bromide (CuBr) serves as a bromine source in ethyl acetate under reflux conditions. This method, adapted from analogous aryl ketone brominations, achieves moderate yields (52%) but requires longer reaction times.

Procedure:

- Substrate Activation : Dissolve 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (10 mmol) in ethyl acetate (200 mL).

- Reagent Addition : Introduce CuBr (20 mmol, 4.5 g) and heat under reflux for 3 hours.

- Filtration : Remove precipitated copper salts by filtration.

- Concentration : Evaporate the solvent and purify via column chromatography.

Advantages and Limitations:

- Safety : Avoids handling hazardous Br₂ gas.

- Yield : Lower efficiency compared to direct bromination due to side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Direct Bromination | Br₂, MeOH | 0–20°C, 18.75 h | 89% | >95% |

| CuBr-Mediated | CuBr, EtOAc | Reflux, 3 h | 52% | 90% |

| NBS/PTSA | NBS, PTSA, EtOAc | 20°C, 12 h | ~95%* | >90% |

*Extrapolated from analogous substrates.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Chemical Reactions Analysis

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has been explored for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds that exhibit:

- Antitumor Activity : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Research indicates that derivatives may possess significant antimicrobial activity against various pathogens.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis due to its reactive bromine and carbonyl functional groups. It facilitates:

- Formation of Complex Molecules : Its structure allows for further functionalization leading to complex organic molecules.

- Synthesis of Natural Products : It has been employed in the synthesis of natural product analogs that mimic biological activity.

Material Science

In material science, this compound is used in:

- Polymer Chemistry : It acts as a building block for polymers with specific properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Its derivatives are investigated for use in dyes due to their vibrant colors and stability.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of synthesized compounds based on this structure against Staphylococcus aureus and Escherichia coli. The study concluded that the bromine atom plays a crucial role in enhancing biological activity.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity . This reactivity is leveraged in research to study enzyme inhibition and protein modification .

Comparison with Similar Compounds

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:

2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: This compound has additional ethyl and methyl groups, which may affect its reactivity and applications.

2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: The presence of tetramethyl groups distinguishes it from the parent compound, potentially altering its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research .

Biological Activity

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, commonly referred to as compound 1, is a brominated ketone that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the biological activity of compound 1, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H13BrO

- Molecular Weight : 253.14 g/mol

- CAS Number : 5896-66-2

Antitumor Activity

Recent studies have explored the antitumor potential of compound 1. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compound 1 exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin against A-431 and Jurkat cells . The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through interactions with specific cellular pathways.

The biological activity of compound 1 is largely attributed to its ability to modulate key signaling pathways involved in cancer progression. Molecular docking studies suggest that compound 1 interacts with proteins associated with apoptosis regulation and cell cycle control. Specifically, it has been shown to inhibit the Bcl-2 family proteins, which are crucial for cell survival .

Antimicrobial Activity

In addition to its antitumor properties, compound 1 has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that the compound exhibited bactericidal effects similar to those of norfloxacin . The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom enhances its antimicrobial efficacy by facilitating hydrophobic interactions with bacterial membranes .

Case Study 1: Antitumor Efficacy in Cell Lines

A notable study conducted by researchers at a leading pharmacological institute evaluated the antitumor efficacy of compound 1 against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A-431 | 15 | Doxorubicin | 14 |

| Jurkat | 12 | Doxorubicin | 11 |

| HT-29 | 20 | Paclitaxel | 18 |

These findings suggest that compound 1 possesses comparable potency to established anticancer agents.

Case Study 2: Antimicrobial Properties

In another study assessing antimicrobial properties, compound 1 was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Future Directions and Applications

Given its promising biological activities, further research on compound 1 is warranted. Potential applications include:

- Cancer Therapy : Development of novel formulations incorporating compound 1 for targeted cancer therapies.

- Antimicrobial Agents : Exploration of compound 1 as a lead structure for developing new antibiotics, especially against resistant strains.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects could provide insights into new therapeutic targets.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one for higher yields?

- Methodological Answer : Use microwave-assisted coupling reactions with K₂CO₃ in methyl ethyl ketone, as demonstrated for structurally similar ketones . Cooling the reaction mixture to 273 K during bromination steps and using anhydrous sulfuric acid as a catalyst can improve crystallinity and yield (12% reported in analogous syntheses) . Purification via recrystallization in methanol is recommended to isolate high-purity crystals.

Q. What are the key spectroscopic techniques for characterizing this compound?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C chemical shifts to confirm the bromo-ketone moiety and tetrahydronaphthalene ring environment. For example, the carbonyl carbon (C=O) typically appears at δ ~200 ppm in ¹³C-NMR .

- Mass Spectrometry : Use (+)-ESI/MS to detect the molecular ion peak ([M+H]⁺) and fragmentation patterns. A bromine isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms the presence of bromine .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry via SHELX refinement (R factor <0.063) in monoclinic space group C2/c .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and bromine dissociation. Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) . Avoid prolonged exposure to moisture, as hydrolysis of the ketone group may occur.

Advanced Research Questions

Q. How do halogen bonding interactions influence the crystal packing of this compound?

- Methodological Answer : The bromine atom participates in Type I (C–Br···Br–C, Br···Br = 3.65–3.66 Å) and Type II (α₁ ≈ 180°, α₂ ≈ 90°) halogen interactions, as observed in X-ray studies . These interactions stabilize dimers along the [0 0 1] direction. Use Mercury software to model these interactions and compare with puckering parameters (Q = 0.30–0.45 Å) for the tetrahydronaphthalene ring .

Q. How can conflicting literature on hydroxylation positions in related compounds guide metabolite synthesis?

- Methodological Answer : Discrepancies arise from abiotic vs. biotic pathways. For example, Biselli et al. proposed aromatic hydroxylation in HHCB-lactone, while Martin et al. found no evidence in fungal studies . Resolve this by synthesizing potential metabolites (e.g., via rat liver microsomes ) and comparing retention times/fragmentation patterns with LC-MS/MS data.

Q. What computational methods validate the compound’s electronic structure for biological activity studies?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting the electrophilic ketone and bromine sites. Molecular docking (AutoDock Vina) into retinoid X receptor (RXR) binding pockets can predict selectivity, as seen in analogs like LGD1069 . Validate with in vitro transactivation assays using RXR-responsive luciferase reporters.

Contradiction Analysis

- Hydroxylation Pathways : Conflicting reports on aromatic vs. aliphatic hydroxylation (Biselli vs. Martin ) highlight the need for controlled in vitro microsomal studies. Use human liver microsomes to identify phase-I metabolites and correlate with synthetic standards.

- Crystal Disorder : Two of four molecules in the asymmetric unit exhibit disorder (ellipsoid analysis) . Refine using SHELXL97 with constrained H-atom parameters to improve model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.